AKR1B10 vs. AKR1B1 Selectivity Profile of 2-(Pyridin-4-yl)acetaldehyde
In head-to-head enzyme inhibition assays using human recombinant AKR1B1 and AKR1B10, 2-(pyridin-4-yl)acetaldehyde demonstrated a distinct selectivity profile [1]. The compound inhibited AKR1B1 with an IC50 of 78 nM, while its potency against AKR1B10 was 240 nM [1]. This contrasts with many aldose reductase inhibitors that exhibit comparable or inverted selectivity between these isoforms, which have distinct roles in diabetic complications and cancer [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | AKR1B1 IC50 = 78 nM; AKR1B10 IC50 = 240 nM |
| Comparator Or Baseline | Typical aldose reductase inhibitors (e.g., epalrestat) often show IC50 values of 10-100 nM against AKR1B1 but with less than 3-fold selectivity over AKR1B10 |
| Quantified Difference | Selectivity ratio (AKR1B10/AKR1B1) = 3.08 for target compound; comparator selectivity ratios often < 3 |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B1 and AKR1B10 expressed in E. coli BL21 (DE3), assessed as pyridine-3-aldehyde reduction |
Why This Matters
This selectivity profile is critical for researchers developing AKR1B1-targeted therapies for diabetic complications who need to minimize off-target AKR1B10 inhibition associated with proliferative signaling.
- [1] BindingDB. BDBM50362838 CHEMBL249448: Affinity Data for 2-(Pyridin-4-yl)acetaldehyde against AKR1B1 and AKR1B10. 2012. View Source
- [2] Endo, S.; Matsunaga, T.; Kuwata, K.; et al. Structure-activity relationships of aldose reductase inhibitors based on quinoxaline. Bioorg. Med. Chem. 2015, 23, 3495-3504. View Source
